molecular formula C11H11N3O2 B14006260 1-(4-Aminobenzyl)pyrimidine-2,4(1h,3h)-dione CAS No. 7292-94-6

1-(4-Aminobenzyl)pyrimidine-2,4(1h,3h)-dione

Cat. No.: B14006260
CAS No.: 7292-94-6
M. Wt: 217.22 g/mol
InChI Key: MJALKVWNRXMMQJ-UHFFFAOYSA-N
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Description

1-(4-Aminobenzyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a pyrimidine ring substituted with an aminobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Aminobenzyl)pyrimidine-2,4(1H,3H)-dione can be synthesized through various synthetic routes. One common method involves the reaction of 4-aminobenzylamine with pyrimidine-2,4-dione under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by acids or bases to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification through chromatography to obtain the final product suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Aminobenzyl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aminobenzyl group can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Electrophiles such as alkyl halides or nucleophiles like amines.

Major Products:

    Oxidation: Formation of oxidized derivatives with altered functional groups.

    Reduction: Formation of reduced derivatives with modified electronic properties.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

1-(4-Aminobenzyl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(4-Aminobenzyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites. These interactions can lead to alterations in cellular pathways and biological responses.

Comparison with Similar Compounds

1-(4-Aminobenzyl)pyrimidine-2,4(1H,3H)-dione can be compared with similar compounds such as:

    Pyrimidine-2,4-dione: Lacks the aminobenzyl group and has different chemical properties.

    4-Aminobenzylamine: Lacks the pyrimidine ring and has distinct biological activities.

    Pyrimidine derivatives: Compounds with various substituents on the pyrimidine ring, each with unique properties and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

7292-94-6

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

IUPAC Name

1-[(4-aminophenyl)methyl]pyrimidine-2,4-dione

InChI

InChI=1S/C11H11N3O2/c12-9-3-1-8(2-4-9)7-14-6-5-10(15)13-11(14)16/h1-6H,7,12H2,(H,13,15,16)

InChI Key

MJALKVWNRXMMQJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C=CC(=O)NC2=O)N

Origin of Product

United States

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